

# CREKA Peptide in Atherosclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CREKA peptide |           |
| Cat. No.:            | B15551449     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within arteries, remains a leading cause of cardiovascular disease worldwide. The rupture of these plaques can lead to thrombosis and subsequent life-threatening events such as myocardial infarction and stroke. The development of targeted therapies and high-resolution imaging modalities is crucial for the early detection and treatment of vulnerable atherosclerotic plaques. The pentapeptide Cys-Arg-Glu-Lys-Ala (CREKA) has emerged as a promising tool in atherosclerosis research. This peptide specifically binds to fibrin-fibronectin complexes, which are key components of the extracellular matrix within atherosclerotic plaques and are particularly abundant in rupture-prone lesions. This technical guide provides an in-depth overview of the role of the **CREKA peptide** in atherosclerosis research, focusing on its mechanism of action, applications in imaging and drug delivery, and the experimental methodologies employed in its study.

## Introduction to the CREKA Peptide

The **CREKA peptide** is a linear five-amino-acid sequence (Cys-Arg-Glu-Lys-Ala) that was originally identified through in vivo phage display screening in tumor-bearing mice. It exhibits a high affinity and specificity for clotted plasma proteins, particularly fibrin and fibrin-fibronectin complexes. These complexes are integral components of the tumor stroma and are also significantly upregulated in the microenvironment of atherosclerotic plaques, especially in



regions prone to rupture. The presence of a cysteine residue allows for straightforward conjugation to various nanoparticles, imaging agents, and therapeutic molecules.

## **Mechanism of Action and Targeting**

The targeting capability of the **CREKA peptide** is central to its application in atherosclerosis research. It selectively binds to fibrin-fibronectin networks within the plaque microenvironment.

- Fibrin-Fibronectin Complexes as a Target: Atherosclerotic plaques, particularly those that are
  unstable, are characterized by intraplaque hemorrhage and the formation of microthrombi,
  leading to the deposition of fibrin. Fibronectin, an extracellular matrix glycoprotein, becomes
  cross-linked to fibrin during coagulation, forming stable complexes.
- Specificity of CREKA: The **CREKA peptide** has demonstrated specific binding to these fibrin-fibronectin complexes, allowing for the targeted delivery of payloads to atherosclerotic lesions with minimal off-target effects to healthy vasculature.

Below is a diagram illustrating the signaling pathway of CREKA-targeted nanoparticles to an atherosclerotic plaque.



Click to download full resolution via product page

CREKA-nanoparticle targeting fibrin-fibronectin in plaques.

# Data Presentation: Quantitative Analysis of CREKA Peptide

The following tables summarize key quantitative data related to the **CREKA peptide** and its application in experimental models.



Table 1: In Vitro Binding Affinity of CREKA-conjugated Nanoparticles

| Nanoparticle<br>System                      | Target                     | Binding Increase<br>vs. Non-Targeted<br>Control | Reference |
|---------------------------------------------|----------------------------|-------------------------------------------------|-----------|
| CREKA-Peptide<br>Amphiphile Micelles        | Fibrin Clot                | > 8-fold                                        |           |
| CREKA-Modified<br>Mesenchymal Stem<br>Cells | Fibrin (static conditions) | 2.6-fold                                        |           |
| CREKA-Modified<br>Mesenchymal Stem<br>Cells | Fibrin (flow conditions)   | 2.3-fold                                        |           |
| CREKA-Conjugated PEG Nanoparticles          | Fibrin                     | Up to 94% increase in binding                   |           |

Table 2: In Vivo Targeting and Therapeutic Efficacy in Atherosclerotic Mouse Models

| Animal Model   | Nanoparticle & Payload          | Outcome<br>Measure                                              | Result                                                   | Reference |
|----------------|---------------------------------|-----------------------------------------------------------------|----------------------------------------------------------|-----------|
| ApoE-null mice | CREKA-micelles with hirulog     | Antithrombin activity in aorta                                  | 1.8 μg/mg<br>(CREKA) vs. 1.2<br>μg/mg (non-<br>targeted) |           |
| ApoE-null mice | CREKA-micelles<br>(fluorescent) | Fluorescence in aortic tree                                     | Significantly higher than non- targeted micelles         |           |
| ApoE-null mice | CREKA-micelles<br>(fluorescent) | Inhibition of<br>fluorescence with<br>excess unlabeled<br>CREKA | Fluorescence<br>abolished                                |           |



## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving the **CREKA peptide**.

## **Solid-Phase Peptide Synthesis of CREKA**

Objective: To chemically synthesize the Cys-Arg-Glu-Lys-Ala (CREKA) peptide.

#### Materials:

- Fmoc-Ala-Wang resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- · High-performance liquid chromatography (HPLC) system
- Mass spectrometer

#### Procedure:



- Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
  - Dissolve the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
  - Add DIC and Oxyma to activate the amino acid.
  - Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
  - Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Cys(Trt)-OH.
- Final Deprotection: After the final coupling, remove the terminal Fmoc group using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection:
  - Wash the resin with DCM and dry under vacuum.
  - Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w).
  - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Peptide Precipitation and Purification:
  - Filter the resin and collect the TFA solution containing the cleaved peptide.
  - Precipitate the peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.



- Dry the peptide pellet under vacuum.
- Purify the crude peptide using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the synthesized CREKA peptide by mass spectrometry.

# Conjugation of CREKA to Nanoparticles (Example: Liposomes)

Objective: To conjugate the **CREKA peptide** to the surface of pre-formed liposomes.

#### Materials:

- Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)
- Synthesized CREKA peptide
- Phosphate-buffered saline (PBS), pH 7.4
- Sephadex G-50 column for purification

#### Procedure:

- Peptide Preparation: Dissolve the purified CREKA peptide in PBS. The cysteine residue provides a free thiol group for conjugation.
- Liposome Preparation: Prepare liposomes using a standard protocol (e.g., thin-film hydration followed by extrusion) incorporating the maleimide-functionalized lipid into the lipid mixture.
- Conjugation Reaction:
  - Add the CREKA peptide solution to the liposome suspension. A typical molar ratio is 10:1 peptide to maleimide-lipid.
  - Incubate the reaction mixture overnight at 4°C with gentle stirring. The thiol group of the cysteine in CREKA will react with the maleimide group on the liposome surface to form a



stable thioether bond.

- Purification: Remove unconjugated peptide by passing the reaction mixture through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS. The CREKAconjugated liposomes will elute in the void volume.
- Characterization:
  - Determine the size and zeta potential of the conjugated liposomes using dynamic light scattering.
  - Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent to measure the disappearance of free thiols, or by using a fluorescently labeled peptide).

## **In Vitro Fibrin Clot Binding Assay**

Objective: To quantify the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

#### Materials:

- Human plasma
- Thrombin
- Calcium chloride (CaCl2)
- Fluorescently labeled CREKA-nanoparticles and non-targeted control nanoparticles
- Phosphate-buffered saline (PBS)
- 96-well plate
- Fluorescence plate reader

#### Procedure:

- Clot Formation:
  - In a 96-well plate, add 100 μL of human plasma to each well.



- Add 20 μL of 100 mM CaCl2 to each well.
- Initiate clotting by adding 10 μL of thrombin (10 U/mL) to each well.
- Incubate at 37°C for 1 hour to allow for stable clot formation.
- Binding Assay:
  - Carefully wash the clots twice with PBS to remove non-clotted plasma proteins.
  - Add 100 μL of fluorescently labeled CREKA-nanoparticles or control nanoparticles at a known concentration to the wells containing the clots.
  - Incubate for 1 hour at 37°C.
- Washing: Aspirate the nanoparticle solution and wash the clots three times with PBS to remove unbound nanoparticles.
- Quantification:
  - Add 100 μL of PBS to each well.
  - Measure the fluorescence intensity in each well using a fluorescence plate reader.
  - Compare the fluorescence intensity of the wells with CREKA-nanoparticles to those with control nanoparticles to determine the relative binding affinity.

### In Vivo Atherosclerosis Model and Imaging

Objective: To induce atherosclerosis in a mouse model and image plaques using CREKAtargeted probes.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop atherosclerotic lesions that resemble human plagues.

#### Procedure:

Atherosclerosis Induction:



- At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat
   "Western" diet (typically containing 21% fat and 0.15-0.2% cholesterol).
- Maintain the mice on this diet for 12-16 weeks to induce the formation of advanced atherosclerotic plaques.
- In Vivo Imaging (Example: MRI):
  - Anesthetize the atherosclerotic ApoE-/- mouse.
  - Acquire pre-contrast MR images of the aortic arch and/or carotid arteries.
  - Intravenously inject a CREKA-conjugated MRI contrast agent (e.g., CREKA-gadolinium-micelles).
  - Acquire post-contrast MR images at various time points (e.g., 1, 4, and 24 hours) to monitor the accumulation of the contrast agent in the plaques.
  - A non-targeted contrast agent should be used in a control group of mice for comparison.
- Ex Vivo Analysis:
  - After the final imaging time point, euthanize the mouse and perfuse with saline followed by a fixative.
  - Excise the aorta and other relevant tissues.
  - Correlate the in vivo imaging findings with ex vivo analysis, such as:
    - En face analysis of the aorta after staining with Oil Red O to visualize lipid-rich plaques.
    - Histological analysis of plaque sections to confirm the presence of fibrin-fibronectin complexes and the colocalization of the imaging probe.

## Visualizations of Workflows and Relationships Experimental Workflow for CREKA-Nanoparticle Evaluation





Click to download full resolution via product page

Workflow for CREKA-nanoparticle development and testing.

## **Logical Relationship of CREKA-based Theranostics**





Click to download full resolution via product page

Theranostic applications of CREKA-based nanoparticles.

### **Conclusion and Future Directions**

The **CREKA peptide** represents a significant advancement in the targeted imaging and therapy of atherosclerosis. Its ability to specifically bind to fibrin-fibronectin complexes within atherosclerotic plaques allows for the delivery of diagnostic and therapeutic agents directly to the site of disease, potentially improving efficacy while reducing systemic side effects. The modular nature of CREKA-conjugated nanoparticles permits the development of theranostic platforms capable of simultaneous imaging and treatment.

Future research in this area will likely focus on:



- Clinical Translation: Moving CREKA-based diagnostic and therapeutic agents from preclinical models to human clinical trials.
- Multi-modal Imaging: Developing CREKA-conjugated probes for use with multiple imaging modalities to provide a more comprehensive assessment of plaque characteristics.
- Advanced Drug Delivery: Engineering "smart" nanoparticles that release their therapeutic payload in response to specific stimuli within the plaque microenvironment.

The continued exploration of the **CREKA peptide** and its applications holds great promise for improving the management of atherosclerotic cardiovascular disease.

To cite this document: BenchChem. [CREKA Peptide in Atherosclerosis Research: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15551449#creka-peptide-s-role-in-atherosclerosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





